molecular formula C9H15F3N2O5S B140738 N-Serinyl-S-acetylcysteamine trifluoroacetate CAS No. 147529-77-9

N-Serinyl-S-acetylcysteamine trifluoroacetate

Cat. No. B140738
CAS RN: 147529-77-9
M. Wt: 320.29 g/mol
InChI Key: YECUNYJYZZHQER-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Serinyl-S-acetylcysteamine trifluoroacetate (SAC) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. SAC is a derivative of acetylcysteine, which is a commonly used antioxidant and mucolytic agent. SAC has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various biomedical applications.

Mechanism of Action

N-Serinyl-S-acetylcysteamine trifluoroacetate exerts its therapeutic effects through various mechanisms, including the modulation of cellular signaling pathways, the regulation of gene expression, and the inhibition of oxidative stress and inflammation. N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defense mechanisms. N-Serinyl-S-acetylcysteamine trifluoroacetate also inhibits the activity of various enzymes that are involved in the generation of reactive oxygen species (ROS) and inflammatory mediators.
Biochemical and Physiological Effects
N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to possess various biochemical and physiological effects that make it a promising candidate for various biomedical applications. N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to increase cellular antioxidant capacity, reduce oxidative stress and inflammation, and improve mitochondrial function. N-Serinyl-S-acetylcysteamine trifluoroacetate has also been shown to enhance cellular detoxification mechanisms and reduce the accumulation of toxic metabolites.

Advantages and Limitations for Lab Experiments

N-Serinyl-S-acetylcysteamine trifluoroacetate has several advantages for lab experiments, including its low toxicity, high solubility, and stability. N-Serinyl-S-acetylcysteamine trifluoroacetate can be easily synthesized in the lab and is readily available for research purposes. However, N-Serinyl-S-acetylcysteamine trifluoroacetate has some limitations, including its high cost and limited availability in some regions.

Future Directions

There are several future directions for the research on N-Serinyl-S-acetylcysteamine trifluoroacetate, including the development of novel N-Serinyl-S-acetylcysteamine trifluoroacetate derivatives with improved pharmacological properties. N-Serinyl-S-acetylcysteamine trifluoroacetate has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. N-Serinyl-S-acetylcysteamine trifluoroacetate also has potential applications in the field of regenerative medicine, where it can be used to enhance tissue repair and regeneration. Additionally, N-Serinyl-S-acetylcysteamine trifluoroacetate can be used as a tool for investigating the role of oxidative stress and inflammation in various disease conditions.

Synthesis Methods

N-Serinyl-S-acetylcysteamine trifluoroacetate can be synthesized through the reaction of N-acetylcysteine with serine in the presence of trifluoroacetic anhydride. The resulting product is purified through column chromatography, and the final compound is obtained as a white powder.

Scientific Research Applications

N-Serinyl-S-acetylcysteamine trifluoroacetate has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of these diseases.

properties

CAS RN

147529-77-9

Product Name

N-Serinyl-S-acetylcysteamine trifluoroacetate

Molecular Formula

C9H15F3N2O5S

Molecular Weight

320.29 g/mol

IUPAC Name

S-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H14N2O3S.C2HF3O2/c1-5(11)13-3-2-9-7(12)6(8)4-10;3-2(4,5)1(6)7/h6,10H,2-4,8H2,1H3,(H,9,12);(H,6,7)/t6-;/m0./s1

InChI Key

YECUNYJYZZHQER-RGMNGODLSA-N

Isomeric SMILES

CC(=O)SCCNC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

SMILES

CC(=O)SCCNC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)SCCNC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Other CAS RN

147529-77-9

synonyms

N-Serinyl-S-acetylcysteamine trifluoroacetate

Origin of Product

United States

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